molecular formula C28H30N2 B373660 5,7-Ditert-butyl-2,3-diphenylquinoxaline

5,7-Ditert-butyl-2,3-diphenylquinoxaline

Cat. No.: B373660
M. Wt: 394.5g/mol
InChI Key: MVRDHTMNKYCLLT-UHFFFAOYSA-N
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Description

5,7-Ditert-butyl-2,3-diphenylquinoxaline is a quinoxaline derivative featuring bulky tert-butyl substituents at the 5- and 7-positions and phenyl groups at the 2- and 3-positions. Quinoxalines are nitrogen-containing heterocycles widely studied for their tunable electronic properties, structural versatility, and applications in materials science, sensors, and corrosion inhibition . This article examines its structural, electronic, and functional distinctions relative to these analogs, emphasizing substituent effects on reactivity, photophysical properties, and applications.

Properties

Molecular Formula

C28H30N2

Molecular Weight

394.5g/mol

IUPAC Name

5,7-ditert-butyl-2,3-diphenylquinoxaline

InChI

InChI=1S/C28H30N2/c1-27(2,3)21-17-22(28(4,5)6)26-23(18-21)29-24(19-13-9-7-10-14-19)25(30-26)20-15-11-8-12-16-20/h7-18H,1-6H3

InChI Key

MVRDHTMNKYCLLT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C2C(=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituents Position Key Properties Applications References
This compound tert-butyl 5,7 High solubility, steric hindrance Potential OLEDs, sensors Inferred
6,7-Diamino-2,3-diphenylquinoxaline NH₂ 6,7 Fluorescence (λem ~450 nm), pH sensitivity Dual-channel pH sensors
5,8-Dibromo-2,3-diphenylquinoxaline Br 5,8 Strong acceptor, π-conjugation Photovoltaic copolymers
6-Nitro-2,3-diphenylquinoxaline NO₂ 6 Corrosion inhibition (87.6% efficacy) Metal protection

Reaction Selectivity

Competition experiments in nebulizer-mediated syntheses reveal substituent effects on product ratios. For instance, methyl groups at the 6-position (6-CH3-2,3-diphenylquinoxaline) favor formation over bromo or nitro analogs due to reduced steric and electronic hindrance .

Table 2: Substituent Impact on Reaction Outcomes

Precursor (X) Product Ratio (Q : XQ)<sup>†</sup> Rationale Reference
CH3 2.16 : 1 Steric tolerance of methyl group
Br 0.23 : 1 Electron-withdrawing effect
Cl 0.40 : 1 Moderate EWG impact

<sup>†</sup> Q = 2,3-diphenylquinoxaline; XQ = 6-substituted derivative.

Fluorescent Sensors

6,7-Diamino-2,3-diphenylquinoxaline macrocycles exhibit solvent-dependent fluorescence:

  • Aprotic solvents : Emission at 450 nm (blue) with high quantum yields.
  • Protic solvents: Red shift to 520 nm (green) due to protonation at amino sites . In contrast, tert-butyl groups in this compound may suppress protonation-dependent shifts, favoring stability in hydrophobic environments.

Photovoltaics

5,8-Dithien-2-yl-2,3-diphenylquinoxaline-based copolymers achieve narrow bandgaps (~1.5 eV) for efficient light harvesting in solar cells . The 5,7-ditert-butyl analog’s steric bulk may hinder π-stacking, reducing charge recombination losses.

Corrosion Inhibition

6-Substituted derivatives (e.g., 6-NO2, 6-CH3) inhibit mild steel corrosion in acidic media via adsorption. The order of efficacy (Q-H > Q-CH3 > Q-NO2) suggests electron-donating groups enhance surface binding .

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